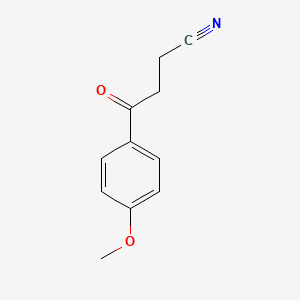

4-(4-Methoxyphenyl)-4-oxobutanenitrile

CAS No.: 55234-56-5

Cat. No.: VC2430265

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55234-56-5 |

|---|---|

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | 4-(4-methoxyphenyl)-4-oxobutanenitrile |

| Standard InChI | InChI=1S/C11H11NO2/c1-14-10-6-4-9(5-7-10)11(13)3-2-8-12/h4-7H,2-3H2,1H3 |

| Standard InChI Key | UTVSIESNEORCDC-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(=O)CCC#N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CCC#N |

Introduction

Chemical Identity and Properties

4-(4-Methoxyphenyl)-4-oxobutanenitrile is characterized by specific chemical identifiers that distinguish it in chemical databases and literature. The compound features a cyano group and a ketone moiety, making it valuable in organic synthesis.

Basic Chemical Information

| Property | Value | Source |

|---|---|---|

| Chemical Name | 4-(4-Methoxyphenyl)-4-oxobutanenitrile | |

| CAS Number | 55234-56-5 | |

| Molecular Formula | C₁₁H₁₁NO₂ | |

| Molecular Weight | 189.21 g/mol | |

| Standard Purity | Not less than 97% |

The compound's molecular structure consists of a 4-methoxyphenyl group attached to an oxobutanenitrile chain. This arrangement contributes to its specific chemical behavior and reactivity patterns in various chemical environments. It belongs to the broader class of aryl ketones with cyano functionality, which gives it potential significance in various chemical transformations.

Structural Characteristics

Functional Group Analysis

4-(4-Methoxyphenyl)-4-oxobutanenitrile contains several key functional groups that define its chemical behavior:

-

A methoxy group (-OCH₃) at the para position of the phenyl ring, contributing electron-donating properties to the aromatic system.

-

A ketone group (C=O) that serves as an electrophilic center for various chemical reactions.

-

A terminal nitrile group (-C≡N) that can participate in nucleophilic addition reactions and can be hydrolyzed to form carboxylic acids or reduced to form amines.

These functional groups provide multiple reaction sites, making this compound versatile in organic synthesis and pharmaceutical intermediate preparation.

Structural Comparison with Related Compounds

When comparing 4-(4-Methoxyphenyl)-4-oxobutanenitrile with structurally related compounds, several notable similarities and differences emerge:

The position of the methoxy substituent on the aromatic ring (para vs. meta) significantly affects the electronic properties of these compounds, influencing their reactivity in various chemical transformations and their potential biological activities.

Applications and Research Significance

Pharmaceutical Applications

4-(4-Methoxyphenyl)-4-oxobutanenitrile serves as a critical intermediate in pharmaceutical synthesis. Its structural features make it valuable for developing compounds with potential therapeutic applications. The compound is recognized as an API (Active Pharmaceutical Ingredient) intermediate used in global pharmaceutical industries .

The nitrile functionality in this compound is particularly important as it can be transformed into various other functional groups including amines, amides, and carboxylic acids, which are common in pharmaceutical compounds. This versatility makes 4-(4-Methoxyphenyl)-4-oxobutanenitrile an important building block in medicinal chemistry.

Research Applications

In chemical research, compounds like 4-(4-Methoxyphenyl)-4-oxobutanenitrile serve as model systems for studying:

-

Reaction mechanisms involving nitrile and ketone functional groups

-

Structure-activity relationships in drug development

-

Electronic effects of methoxy substituents on aromatic systems

Although direct research data on our target compound is limited in the search results, structurally related compounds have shown antimicrobial and anticancer properties. This suggests potential biological activity for 4-(4-Methoxyphenyl)-4-oxobutanenitrile that warrants further investigation.

Mechanism of Action Studies

Compounds containing the 4-oxobutanenitrile moiety have been studied for their potential mechanisms of action. These compounds may interact with specific molecular targets and pathways, potentially through binding to enzymes or receptors and modulating their activity. Some structurally related compounds have been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Structural Modifications and Derivatives

Known Related Compounds

Several compounds structurally related to 4-(4-Methoxyphenyl)-4-oxobutanenitrile have been reported in the literature:

-

2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile (C₁₈H₁₇NO₃) - containing an additional 4-methoxyphenyl group

-

4-(4-Methoxyphenyl)-4-oxobutanoic acid - containing a carboxylic acid group instead of the nitrile

-

2-(4-Methoxyphenyl)-3-oxobutanenitrile - featuring a different arrangement of the functional groups

These compounds share certain structural features with our target compound but differ in specific functional groups or substitution patterns, leading to distinct chemical and potentially biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume